6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with a suitable chromene derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzyl chloride: A precursor in the synthesis of the target compound.
Chromene derivatives: Compounds with similar structural elements but different functional groups.
Oxazine derivatives: Compounds with similar oxazine rings but different substituents.
Uniqueness
6-chloro-9-(2-chlorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific combination of chromene and oxazine structures, along with the presence of chlorobenzyl and dimethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17Cl2NO3 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
6-chloro-9-[(2-chlorophenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H17Cl2NO3/c1-11-12(2)20(24)26-18-14(11)7-17(22)19-15(18)9-23(10-25-19)8-13-5-3-4-6-16(13)21/h3-7H,8-10H2,1-2H3 |
InChI Key |
CYIMQYXGTXTWTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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